BDP 581/591 alkyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

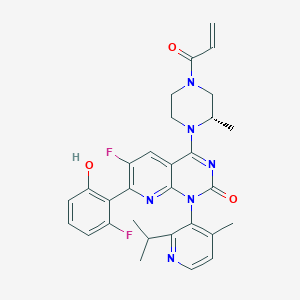

BDP 581/591 is a borondipyrromethene fluorophore that is moderately hydrophobic. It is useful for fluorescence polarization assays, and microscopy. Due to its significant two photon absorption cross section, the dye is also useful for two photon experiments. This is a terminal alkyne for copper-catalyzed Click chemistry.

Applications De Recherche Scientifique

Photophysical Properties and Energy Transfer : A study by Tran et al. (2020) investigated a BODIPY (BDP) donor-fullerene (C60) acceptor dyad, synthesized using an alkyne moiety. They examined the photophysical properties through spectroelectrochemical experiments and density functional theory calculations. The study highlighted the occurrence of both energy and electron transfers in this BDP-C60 dyad.

Applications in Organic Solar Cells : Liao et al. (2017) synthesized novel small molecules with BODIPY linked through an alkynyl bridge for use in bulk heterojunction solar cells. Their research, detailed in Liao et al. (2017), showed that introducing the alkynyl bridge extended the molecular absorption spectrum and improved the charge transport properties in organic solar cells.

Catalysis in Hydroformylation Reactions : Nelsen and Landis (2013) reported on the characterization of rhodium alkyl complexes in rhodium-catalyzed hydroformylation, where BDP (bis(diazaphospholane)) played a crucial role. Their findings, available in Nelsen & Landis (2013), contribute to understanding the mechanisms in these important industrial reactions.

Photostability of Benzodipyrenes : The work of Yang et al. (2018) focused on the synthesis and study of the photophysical properties and photostability of benzodipyrenes (BDPs), as found in Yang et al. (2018). They investigated the stability and absorbance of these compounds, providing insights for potential applications in materials science.

Flame Retardancy in Polymers : Research by Pawlowski and Schartel (2008) explored the flame retardancy mechanisms of aryl phosphates, including BDP, in polymer blends. Their findings, detailed in Pawlowski & Schartel (2008), contribute to the development of safer and more effective flame-retardant materials.

Fluorescent Lipid Peroxidation Probes : Drummen et al. (2004) and Drummen et al. (2002) conducted studies on C11-BODIPY(581/591) as a fluorescent lipid peroxidation reporter molecule. These studies, available in Drummen et al. (2004) and Drummen et al. (2002), provide insights into the molecular mechanisms of lipid peroxidation and the validation of methodology for studying oxidative stress in biological systems.

Photosensitizers in Medical and Biological Research : A study by Yogo et al. (2005) introduced a novel BODIPY-based photosensitizer, showing high photostability and applicability under various conditions. This research, found in Yogo et al. (2005), is significant for its potential use in photodynamic therapy and oxidative stress studies.

Propriétés

Formule moléculaire |

C25H22BF2N3O |

|---|---|

Poids moléculaire |

429.278 |

Nom IUPAC |

3-(5,5-difluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-N-(prop-2-yn-1-yl)propanamide |

InChI |

InChI=1S/C25H22BF2N3O/c1-2-18-29-25(32)17-16-22-13-15-24-19-23-14-12-21(30(23)26(27,28)31(22)24)11-7-6-10-20-8-4-3-5-9-20/h1,3-15,19H,16-18H2,(H,29,32)/b10-6+,11-7+ |

Clé InChI |

OLFSHALJABVHGP-JMQWPVDRSA-N |

SMILES |

O=C(NCC#C)CCC1=[N+]2C(C=C1)=CC3=CC=C(/C=C/C=C/C4=CC=CC=C4)N3[B-](F)2F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BDP 581/591 alkyne |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B1192193.png)

![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1192204.png)

![[(2R,3S)-1-[[(2R)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-methylamino]-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl] (2S)-2-(dimethylamino)-3-(4-methoxyphenyl)propanoate](/img/structure/B1192207.png)

![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)